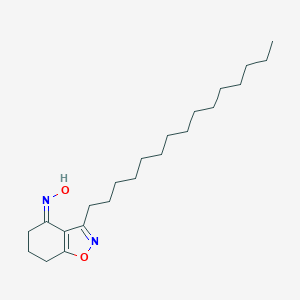
2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide, also known as PFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide acts as a fluorescent probe by undergoing a nucleophilic substitution reaction with the target molecule, leading to the formation of a highly fluorescent product. The mechanism of action involves the formation of an amide bond between 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide and the target molecule, resulting in the release of a highly fluorescent nitrophenyl group.
Biochemical and Physiological Effects:
2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide has been shown to have minimal toxicity and is generally considered safe for use in biological systems. It has been used to study the redox state of cells and tissues, as well as the activity of various enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide is its high sensitivity and selectivity for nucleophiles and electrophiles. It is also relatively easy to synthesize and can be used in a variety of biological systems. However, one limitation of 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide. These include the development of new biosensors and imaging techniques based on 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide, as well as the study of its interactions with various biological molecules and systems. Additionally, further research is needed to explore the potential applications of 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide in drug discovery and development.
Métodos De Síntesis
2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide is synthesized through a multi-step process involving the nitration of 2,3,4,5,6-pentafluorobenzyl alcohol, followed by the conversion of the resulting 3-nitro-2,4,5,6-tetrafluorobenzyl chloride to 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide through amidation with 3-nitroaniline.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide has been widely used in scientific research due to its ability to act as a fluorescent probe for the detection of nucleophiles and electrophiles. It has been used to detect reactive oxygen species, cysteine residues, and thiols in biological systems. 2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide has also been used in the development of biosensors for the detection of glucose and other analytes.
Propiedades
Nombre del producto |
2,3,4,5,6-Pentafluoro-N-(3-nitrophenyl)benzamide |
|---|---|
Fórmula molecular |
C13H5F5N2O3 |
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentafluoro-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H5F5N2O3/c14-8-7(9(15)11(17)12(18)10(8)16)13(21)19-5-2-1-3-6(4-5)20(22)23/h1-4H,(H,19,21) |
Clave InChI |
AAYFOOIDAKNNRI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)


![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)

![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
